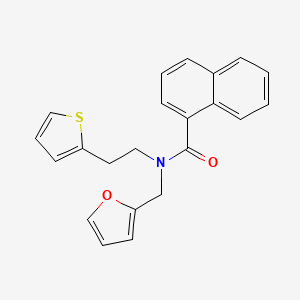

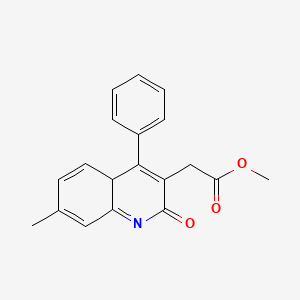

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTY720 has been extensively studied for its ability to modulate the immune system and has shown promising results in the treatment of various autoimmune diseases.

Applications De Recherche Scientifique

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives have been reviewed extensively, focusing on their structure-activity relationships over the last decade. Research in this area has been organized based on the therapeutic properties indicated by specific biological test systems. The investigations cover a spectrum of molecular structures, highlighting the complex interplay between the thiophene ring and various other aromatic ring systems such as benzene, naphthalene, and furan. This body of work underscores the challenge in identifying a consistent activity pattern across different molecular structures, emphasizing the nuanced influence of the thiophene ring and its derivatives in medicinal chemistry (Drehsen & Engel, 1983).

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The role of furan and thiophene substituents in medicinal chemistry is further highlighted by their incorporation into purine and pyrimidine nucleobases, nucleosides, and selected analogues. This review presents an exhaustive comparison of heteroaryl-substituted derivatives to their aryl counterparts, focusing on antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. It showcases the significance of bioisosteric replacement of aryl substituents with heteroaryl ones, providing a comprehensive overview of various compounds' modifications to achieve optimal activity and selectivity (Ostrowski, 2022).

Advances in Synthesis and Anticancer Activity

Recent advancements in the synthesis of molecules containing furan derivatives, among others, have shown promising anticancer activity. This review highlights the strategic design and structure-activity relationship of different derivatives, showcasing the critical role these compounds play in drug discovery for cancer treatment. The review discusses various mechanisms of action, such as apoptosis induction, cell cycle arrest, and kinase inhibition, demonstrating the potential of furan derivatives in developing targeted anticancer drugs (Akhtar et al., 2017).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c24-22(21-11-3-7-17-6-1-2-10-20(17)21)23(16-18-8-4-14-25-18)13-12-19-9-5-15-26-19/h1-11,14-15H,12-13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZDKRHACPKOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2647768.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)

![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2647777.png)

![[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2647781.png)

![N-(2,5-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2647782.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide](/img/structure/B2647783.png)